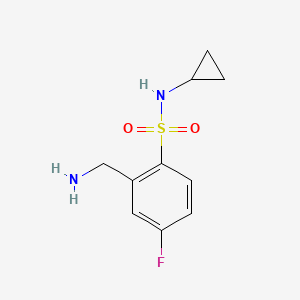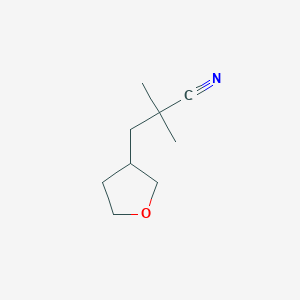
2,2-Dimethyl-3-(oxolan-3-yl)propanenitrile
Descripción general
Descripción
2,2-Dimethyl-3-(oxolan-3-yl)propanenitrile, also known as DMPN, is an organic compound with a variety of uses. It is a colorless liquid with a pungent, unpleasant odor. DMPN is used as a solvent in organic synthesis, as a starting material in the production of certain pharmaceuticals, and as a reagent in the synthesis of other organic compounds. It is also used in the production of dyes, fragrances, and other industrial chemicals. DMPN is a versatile compound that has a wide range of applications in the chemical industry.
Aplicaciones Científicas De Investigación
Intramolecular Cyclization and Synthesis Methods
The compound has been involved in studies on intramolecular cyclization processes, which are crucial for the synthesis of cyclic structures like oxetanes and oxolanes. These reactions are fundamental in creating complex molecules with potential applications in pharmaceuticals and materials science. For instance, the base-induced cyclization of epoxy alcohols leading to oxetanes and the anhydrous conditions leading to oxolane dimers exemplify the utility of such cyclization processes in synthesizing cyclic ethers with specific structures (MuraiAkio et al., 1977).
Polyfunctionalized Derivatives Synthesis
Another application is in the synthesis of polyfunctionalized derivatives, such as 1,4-dihydropyridine, through multi-component reactions. These reactions, facilitated by catalysts in aqueous media, contribute to creating compounds with potential biological activities or material properties (Melika Hadjebi et al., 2011).
Photochemical Monoalkylation
Photochemical reactions involving the monoalkylation of propanedinitrile by electron-rich alkenes represent another application area. These reactions are important for the functionalization of molecules, potentially leading to new materials or drug molecules (M. Ohashi et al., 2008).
Corrosion Inhibition
The derivative's role in corrosion inhibition showcases its potential in materials science, particularly in protecting metals from corrosion in various environments. Studies have shown that certain derivatives can significantly inhibit the corrosion of tin in sodium chloride solutions, indicating the compound's utility in extending the lifespan of metal structures and components (A. Fouda et al., 2015).
Luminescent Properties and Coordination Polymers
Finally, the compound's involvement in the synthesis of coordination polymers with enhanced luminescent properties highlights its application in developing new materials with specific optical properties. These materials are of interest for their potential uses in sensors, optoelectronics, and other technologies where luminescent properties are crucial (F. Jin et al., 2013).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNWWVXJHCLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxolan-3-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)
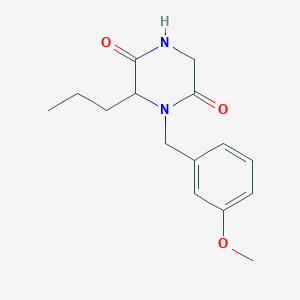
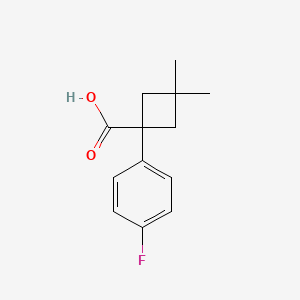
![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)
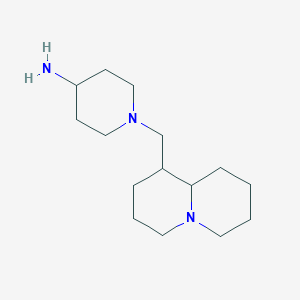
![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
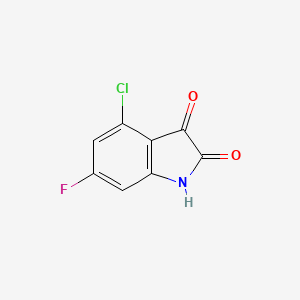
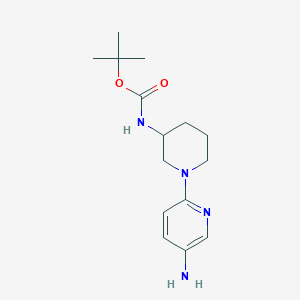
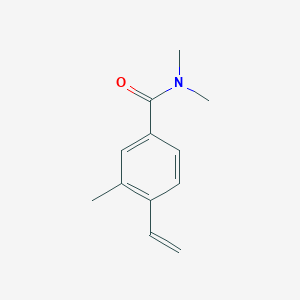
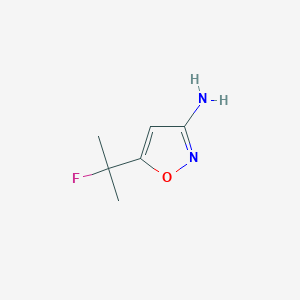
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
